molecular formula C10H16N5O12P3 B1436493 2'-3'-Dideoxyguanosine-5'-triphosphate CAS No. 68726-28-3

2'-3'-Dideoxyguanosine-5'-triphosphate

Cat. No. B1436493
CAS RN: 68726-28-3
M. Wt: 491.18 g/mol
InChI Key: HDRRAMINWIWTNU-NTSWFWBYSA-N
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Description

2’-3’-Dideoxyguanosine-5’-triphosphate (ddGTP) is a sugar-modified nucleoside triphosphate, where the 2’ and 3’ hydroxyl groups are absent, resulting in chain termination . The inability of polymerases to extend from a dideoxy nucleotide causes the chain termination and is useful in a variety of biotechnology applications .


Synthesis Analysis

DdGTP has been used in the synthesis of oligonucleotides containing a terminal ddG that are resistant to cleavage by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) exonuclease . It has also been used to terminate chain extension produced by the Taq polymerase in PCR assays .


Molecular Structure Analysis

The molecular formula of ddGTP is C10H16N5O12P3 . It has a molecular weight of 491.10 g/mole . The InChI string representation of its structure is 1S/C10H16N5O12P3.Na/c11-10-13-8-7 (9 (16)14-10)12-4-15 (8)6-2-1-5 (25-6)3-24-29 (20,21)27-30 (22,23)26-28 (17,18)19;/h4-6H,1-3H2, (H,20,21) (H,22,23) (H2,17,18,19) (H3,11,13,14,16);/q;+1/p-1/t5-,6+;/m0./s1 .


Chemical Reactions Analysis

DdGTP is used in a variety of biotechnology applications, including cycle sequencing, enzyme mechanistic studies, and for producing RNA and DNA sequences that cannot be extended by polymerases or joined by DNA ligases . It is also used in pyrophosphorolysis-activated polymerization (PAP), a technique valuable for the detection of rare mutations .


Physical And Chemical Properties Analysis

DdGTP is a powder that is soluble in water at a concentration of 5 mg/mL, forming a clear, colorless solution . It is recommended to be stored at -20°C .

Scientific Research Applications

Telomerase Inhibition

  • Scientific Field: Molecular Biology
  • Application Summary: ddGTP is used as a potent inhibitor of telomerase, an enzyme that adds telomeric DNA repeats to the ends of linear chromosomal DNA .
  • Methods of Application: The inhibitory effects of ddGTP were investigated in vitro. It was found that ddGTP was significantly incorporated into the 3’-terminus of DNA by partially purified telomerase .
  • Results: ddGTP showed the most potent inhibitory activity against HeLa cell telomerase. It did not exhibit significant inhibitory activity against DNA polymerases α and δ, suggesting that ddGTP is a selective inhibitor of telomerase .

Synthesis of Functional 5′ Cap-Modified mRNAs

  • Scientific Field: RNA Characterisation and Manipulation
  • Application Summary: ddGTP is used in the synthesis of functional mRNAs by modifying multiple 5′ cap analogs using a vaccinia virus-capping enzyme .
  • Methods of Application: The enzyme can introduce a variety of GTP analogs to the 5′ end of RNA to generate 5′ cap-modified mRNAs that exhibit different translation levels .
  • Results: Some of these modified mRNAs improve translation efficiency and can be conjugated to chemical structures, further increasing their functionality .

Chain Terminator Inhibitor

  • Scientific Field: Biochemistry
  • Application Summary: ddGTP is used as a chain terminator inhibitor .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Reverse Transcriptase Inhibitor

  • Scientific Field: Virology
  • Application Summary: ddGTP is used as a reverse transcriptase inhibitor with potent activity against hepatitis B virus (HBV) .
  • Methods of Application: ddGTP is a prodrug that is activated in vivo by demethylation and conversion to 2′, 3′-dideoxyguanosine .
  • Results: The specific results or outcomes are not detailed in the source .

Safety And Hazards

The safety data sheet for ddGTP suggests that it should be handled with appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

DdGTP is a crucial component in various biotechnology applications, including pyrophosphorolysis-activated polymerization (PAP), which is valuable for the detection of rare mutations . As such, it is likely to continue playing a significant role in future research and development in these areas.

properties

IUPAC Name

[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O12P3/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRRAMINWIWTNU-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-3'-Dideoxyguanosine-5'-triphosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
256
Citations
AY Howe, MJ Robins, JS Wilson, DL Tyrrell - Hepatology, 1996 - Wiley Online Library
Hepatitis B virus (HBV) replication is mediated by the viral polymerase that possesses three functional domains: primer, DNA polymerase/reverse transcriptase, and RNase H. Using the …
Number of citations: 19 aasldpubs.onlinelibrary.wiley.com
S Mourgues, J Trzcionka, JJ Vasseur, G Pratviel… - Biochemistry, 2008 - ACS Publications
We investigated the incorporation of oxidatively modified guanine residues in DNA using three DNA polymerases, Escherichia coli Kf exo+, Kf exo−, and Taq DNA polymerase. We …
Number of citations: 12 pubs.acs.org
E Hamel, J Vaughns, Z Getahun, R Johnson… - Archives of biochemistry …, 1995 - Elsevier
Despite reduced affinity for the exchangeable nucleotide binding site of tubulin relative to GTP, 2′,3′-dideoxyguanosine 5′-triphosphate (ddGTP) and guanosine 5′-[α,β-methylene…
Number of citations: 8 www.sciencedirect.com
T Yamaguchi, R Yamada, A Tomikawa, K Shudo… - Biochemical and …, 2000 - Elsevier
Telomerase is classified as one of the reverse transcriptases (RTs). To clarify whether l -enantiomers of natural 2′-deoxyribonucleoside 5′-triphosphates (dNTPs) are recognized by …
Number of citations: 20 www.sciencedirect.com
F Seela, HP Muth, A Röling - Helvetica Chimica Acta, 1991 - Wiley Online Library
The synthesis of 4‐chloropyrroIo[2,3‐d]pyrimidine and 2‐amino‐4‐chloropyrrolo[2,3‐d]pyrimidine α‐D‐ and β‐D‐2′,3′‐dideoxyribonucleosides 6a, b and 7a, b is described (Scheme …
Number of citations: 38 onlinelibrary.wiley.com
JE Reardon - Journal of Biological Chemistry, 1989 - Elsevier
The ability of herpes simplex virus type 1 (HSV-1) DNA polymerase, HeLa polymerase α, and HeLa polymerase β to utilize several dGTP analogues has been investigated using a …
Number of citations: 148 www.sciencedirect.com
K Ono, H Nakane - Biomedicine & pharmacotherapy, 1991 - Elsevier
2', 3'-dideoxyguanosine 5'-triphosphate (ddGTP) was found to be an efficient substrate for DNA polymerase β when activated DNA was used as the template · primer. Under the …
Number of citations: 5 www.sciencedirect.com
Z Debyser, AM Vandamme, R Pauwels, M Baba… - Journal of Biological …, 1992 - Elsevier
Recently, tetrahydroimidazo-[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one and -thione (TIBO) and 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) compounds have been shown to …
Number of citations: 35 www.sciencedirect.com
YA Ho - 1994 - era.library.ualberta.ca
Hepatitis, Caused by chronic infections vvith hepatitis B virus (HBV), js a dis; s;, associated vvitn the development of liver carcinoma and cirrhosis resulting in high levels of mortality. We …
Number of citations: 3 era.library.ualberta.ca
B Löfgren, E Nordenfelt, B Öberg - Antiviral research, 1989 - Elsevier
The DNA polymerase of hepadnaviruses has two different functions during virus replication. It acts both as an RNA-dependent DNA polymerase (reverse transcriptase) and as a DNA-…
Number of citations: 29 www.sciencedirect.com

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